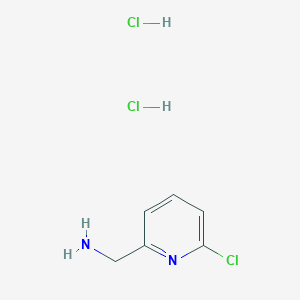

(6-Chloropyridin-2-yl)methanamine

概要

説明

Synthesis Analysis

The synthesis of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, involves spectroscopic characterization and X-ray diffraction (XRD) studies, showcasing the typical methods used in synthesizing and analyzing derivatives of (6-Chloropyridin-2-yl)methanamine (Lakshminarayana et al., 2009). Additionally, the synthesis of related compounds often employs condensation reactions with selected aldehydes in specific solvents, indicating the versatility and reactivity of the chloropyridinyl group (Pandey & Srivastava, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as the crystal and molecular structure of certain derivatives, reveals the importance of intermolecular hydrogen bonds and the spatial arrangement that affects the compound's physical and chemical properties (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving (6-Chloropyridin-2-yl)methanamine derivatives highlight the compound's reactivity, such as the formation of Schiff bases through condensation with aryl aldehydes, indicating its potential in synthesizing a wide range of chemical entities (Pandey & Srivastava, 2011).

Physical Properties Analysis

The physical properties, such as crystallization behaviors and intermolecular interactions, are crucial for understanding the compound's stability and potential applications. The detailed crystal structure analysis provides insights into its physical characteristics and interactions within the crystal lattice (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties of (6-Chloropyridin-2-yl)methanamine and its derivatives, including their reactivity with other compounds, functional group transformations, and potential as precursors for more complex molecules, are fundamental aspects of research. Studies on the synthesis, characterization, and reaction mechanisms offer valuable information on the chemical behavior and applications of these compounds (Pandey & Srivastava, 2011).

科学的研究の応用

Photophysical Behavior Studies : Polydentate ligand derived from pyridin-2-yl)methanamine was synthesized and characterized. The ligand's photophysical behaviors were investigated, demonstrating changes in fluorescence upon the addition of certain metal ions like HBF_4 and zinc acetate. This kind of research is essential in understanding the interaction of these compounds with metals (Li Ping-hua, 2010).

Catalytic Applications : A study on zinc(II) complexes with camphor-based iminopyridines, including derivatives of pyridin-2-yl)methanamine, demonstrated efficient initiation of the ring-opening polymerization of rac-lactide. These findings are significant in materials science for producing polylactide (Kyuong Seop Kwon, S. Nayab, J. Jeong, 2015).

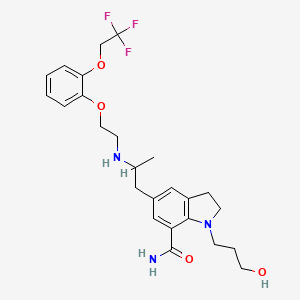

Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing pyridin-2-yl)methanamine derivatives were synthesized and found to exhibit significant photocytotoxicity under red light in various cancer cell lines. This research opens up potential applications in photodynamic therapy for cancer treatment (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).

Anticonvulsant Agents : A series of Schiff bases of 3-aminomethyl pyridine, a derivative of pyridin-2-yl)methanamine, were synthesized and evaluated for anticonvulsant activity. Several compounds showed promising results in seizure protection, indicating potential applications in developing new anticonvulsant drugs (S. Pandey, R. Srivastava, 2011).

Catalytic Selectivity Studies : Research on unsymmetrical NCN′ and PCN pincer palladacycles, derived from pyridin-2-yl)methanamine, revealed their efficacy in catalytic applications. The study emphasizes the importance of these compounds in selective catalysis (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, J. Spencer, 2016).

特性

IUPAC Name |

(6-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXAPCZSRSQZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloropyridin-2-yl)methanamine | |

CAS RN |

188637-75-4 | |

| Record name | (6-chloropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。